(1-Fluorocyclohexyl)methanol

描述

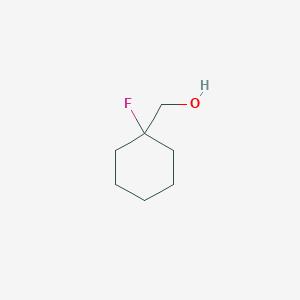

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-fluorocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRVUZYFZVVVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592950 | |

| Record name | (1-Fluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117169-30-9 | |

| Record name | (1-Fluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-fluorocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluorocyclohexyl Methanol

Direct Fluorination Approaches

Direct fluorination methods involve the introduction of a fluorine atom into a pre-existing cyclohexylmethanol framework. These approaches are attractive for their potential efficiency but often require specialized reagents and careful control of reaction conditions to achieve the desired selectivity and yield.

The direct use of elemental fluorine (F₂) for the synthesis of organofluorine compounds is the most fundamental approach to fluorination. However, the high reactivity of F₂ necessitates carefully controlled reaction conditions to prevent over-fluorination and decomposition of the starting material. To manage this reactivity, reactions are typically conducted at low temperatures and with F₂ gas heavily diluted with an inert gas like nitrogen. googleapis.com

While specific examples of the direct fluorination of cyclohexanemethanol (B47985) to yield (1-Fluorocyclohexyl)methanol are not prevalent in the literature, the general principles of direct fluorination are well-established. For instance, direct fluorination has been successfully applied to partially-fluorinated substrates to produce perfluorinated compounds. kyoto-u.ac.jp Catalytic methods using molecular fluorine in the presence of a cesium fluoride (B91410) catalyst have also been developed for the synthesis of specific fluorinated compounds like hypofluorites. researchgate.net These techniques highlight the potential, albeit with significant technical challenges, of using elemental fluorine for the controlled synthesis of monofluorinated compounds like this compound.

Electrophilic fluorination has emerged as a more controlled and safer alternative to using elemental fluorine. wikipedia.org This strategy employs reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. organicreactions.org A wide array of N-F reagents have been developed for this purpose, offering varying degrees of reactivity and selectivity. organicreactions.orgalfa-chemistry.comresearchgate.net These reagents are generally more stable and easier to handle than elemental fluorine. organicreactions.orgresearchgate.net

The synthesis of fluorinated compounds via electrophilic fluorination is a versatile method applicable to a range of substrates, including electron-rich species like enolates, alkenes, and aromatic compounds. wikipedia.orgalfa-chemistry.comnih.gov For the synthesis of this compound, a potential route involves the electrophilic fluorination of a suitable precursor, such as an enolate derived from a cyclohexyl-based carbonyl compound. Research has shown the successful fluorination of aldehydes and ketones using electrophilic fluorinating agents. nih.gov For example, a palladium-catalyzed C-H fluorination of cyclohexanemethanol has been reported using an N-fluoropyridinium salt as the fluorine source, demonstrating the feasibility of introducing fluorine into this specific ring system. rsc.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Typical Substrates |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Enolates, Enamines, Aromatic Compounds, Alkenes |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Aromatic Compounds, Amides, Nitriles |

This table provides a summary of common electrophilic fluorinating agents and their typical applications. alfa-chemistry.comalfa-chemistry.com

Nucleophilic fluorination is a widely used and reliable method for the synthesis of alkyl fluorides, including this compound. ucla.edunih.gov This approach typically involves the displacement of a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), from the corresponding alcohol precursor by a nucleophilic fluoride source. usd.edu

The direct conversion of alcohols to alkyl fluorides can be achieved using specialized reagents that activate the hydroxyl group. commonorganicchemistry.comtcichemicals.com Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are common reagents for this transformation, operating under mild conditions. commonorganicchemistry.com Other reagents like PyFluor have been developed to minimize side reactions such as elimination. ucla.edu The use of simple metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) is also possible, though their low solubility and high basicity in organic solvents can be problematic. alfa-chemistry.comcaltech.edu These challenges can often be overcome through the use of phase-transfer catalysts or by employing anhydrous fluoride sources generated in situ. usd.edu

Table 2: Common Nucleophilic Fluorinating Reagents for Alcohols

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Effective for converting alcohols to fluorides, but thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Similar reactivity to DAST with enhanced thermal stability. |

| Pyridinium (B92312) (poly)hydrogen fluoride | Olah's Reagent | A complex of hydrogen fluoride and pyridine (B92270), offering improved handling. |

This table summarizes common nucleophilic fluorinating agents used for the conversion of alcohols to alkyl fluorides. alfa-chemistry.comucla.educommonorganicchemistry.com

Indirect Synthetic Routes

Indirect synthetic routes focus on constructing the fluorinated cyclohexane (B81311) ring system first, followed by the introduction or modification of the methanol (B129727) side chain. These multi-step sequences can offer greater control over stereochemistry and regioselectivity.

A key strategy in the indirect synthesis of this compound is the initial formation of a cyclohexane ring that already contains the desired fluorine atom at the C1 position.

The Robinson annulation is a powerful ring-forming reaction in organic chemistry used to create a six-membered ring. wikipedia.org Discovered by Robert Robinson, the reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone derivative from a ketone and a methyl vinyl ketone. wikipedia.orgmasterorganicchemistry.comlibretexts.orgjk-sci.com This classic method remains a cornerstone for the synthesis of fused ring systems and has been applied to the creation of complex molecules, including steroids. wikipedia.orglibretexts.org

In the context of synthesizing a precursor for this compound, a modified Robinson annulation could be employed using fluorinated building blocks. The general process involves the reaction of an enolate with an α,β-unsaturated ketone, leading to a 1,5-diketone intermediate which then undergoes an intramolecular aldol condensation to close the ring. masterorganicchemistry.comlibretexts.orgjk-sci.com By starting with appropriately fluorinated reactants, it is possible to construct a cyclohexane ring bearing a fluorine atom. For example, research has demonstrated the synthesis of fluorinated cyclohexane derivatives through a stepwise Robinson annulation process. Current time information in Bangalore, IN. Although these studies have often focused on the introduction of trifluoromethyl groups, the underlying principles can be adapted for the synthesis of monofluorinated cyclohexanones. Once the 1-fluorocyclohexanone scaffold is synthesized, it can be converted to this compound through standard functional group transformations, such as reduction of the ketone to an alcohol.

Construction of the Fluorinated Cyclohexyl Scaffold

Hydrogenation of Fluorinated Aromatics

A direct and effective method for constructing the fluorocyclohexane (B1294287) skeleton involves the hydrogenation of readily available fluorinated aromatic compounds. This approach leverages the stability of the carbon-fluorine bond under specific catalytic conditions, allowing for the saturation of the aromatic ring while preserving the fluorine substituent.

Rhodium-based catalysts, particularly on solid supports like aluminum oxide (Rh/Al2O3), have demonstrated efficacy in the hydrogenation of fluorobenzene. nih.govresearchgate.net This process typically yields a mixture of products, including fluorocyclohexane, cyclohexane, and benzene, with the product distribution being influenced by reaction conditions such as solvent and pH. nih.govresearchgate.netresearchgate.net For instance, the use of non-polar, aprotic solvents tends to favor the formation of fluorocyclohexane, whereas polar, protic solvents can promote hydrodefluorination, leading to cyclohexane. researchgate.net

Recent advancements have introduced more sophisticated catalyst systems that offer improved selectivity. Rhodium complexes with cyclic (alkyl)(amino)carbene (CAAC) ligands have been shown to catalyze the hydrogenation of fluorinated arenes with high cis-selectivity, providing a route to all-cis-multifluorinated cyclohexanes. dicp.ac.cn While not directly yielding this compound, this method establishes a foundational strategy for creating the core fluorinated cyclohexane structure from which the target molecule can be derived through subsequent functional group manipulations. The choice of catalyst and reaction conditions is crucial to minimize the undesired side reaction of hydrodefluorination. dicp.ac.cn

Introduction of the Hydroxymethyl Group

Once the 1-fluorocyclohexane core is established, or concurrently with its formation, the hydroxymethyl group (-CH2OH) must be introduced. This is typically achieved through the reduction of a carboxylic acid or ester precursor.

Reduction of Ester Precursors to Alcohols

A common and reliable method for installing the hydroxymethyl group is the reduction of a corresponding ester, such as ethyl 1-fluorocyclohexanecarboxylate. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation. organic-chemistry.orgmasterorganicchemistry.com LiAlH4 is a powerful hydride donor capable of reducing a wide range of carbonyl compounds, including esters, to their corresponding primary alcohols. masterorganicchemistry.comrushim.ru The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester, ultimately leading to the formation of the primary alcohol after an aqueous workup.

The general transformation can be represented as: R-COOR' + [H] → R-CH2OH

In the context of synthesizing this compound, the specific reaction is the reduction of ethyl 1-fluorocyclohexanecarboxylate. This precursor can be synthesized through various methods, and its subsequent reduction provides a direct pathway to the target alcohol. While highly efficient, the use of potent reducing agents like LiAlH4 requires careful handling due to their reactivity.

Multicomponent Reactions for Structural Elaboration

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecules in a single step from three or more starting materials. nih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted to synthesize derivatives that can be further converted to this compound or its analogs. rsc.orgnih.govresearchgate.netjsynthchem.combeilstein-journals.org

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide. researchgate.netnih.govacs.orgnih.gov By employing a fluorinated ketone or aldehyde, it is possible to incorporate the fluorocyclohexyl motif into the product. Subsequent hydrolysis of the ester and amide functionalities can then lead to the desired hydroxymethyl group. The reaction is known for its high atom economy and tolerance of a wide range of substrates. acs.orgnih.gov

The Ugi four-component reaction (U-4CR) expands on the Passerini reaction by including an amine, leading to the formation of an α-acylamino amide. nih.govjsynthchem.combeilstein-journals.orgnih.govbeilstein-journals.org This reaction provides even greater structural diversity. nih.gov For the synthesis of this compound precursors, a fluorinated aldehyde or ketone could be used as one of the components. The resulting Ugi product would contain the fluorinated cyclohexane ring, which could then be chemically modified to yield the target alcohol. rsc.orgnih.gov

While not providing a direct synthesis of this compound, MCRs offer a versatile platform for creating complex fluorinated structures that can serve as advanced intermediates. rsc.orgmdpi.combeilstein-journals.org

Stereoselective Synthesis of this compound and its Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure fluorinated compounds, which are often required for pharmaceutical and biological applications.

Diastereoselective Methods in Furanone Chemistry

Diastereoselective methods are employed to control the relative stereochemistry of multiple stereocenters within a molecule. york.ac.uk In the context of fluorine chemistry, this often involves the stereocontrolled introduction of a fluorine atom into a molecule that already contains one or more chiral centers. nih.govnih.gov

One such strategy is the diastereoselective fluorination of a chiral substrate. For instance, the fluorination of a chiral enolate or silyl (B83357) enol ether derived from a cyclohexanone (B45756) derivative can proceed with high diastereoselectivity, influenced by the existing stereocenters in the molecule. nih.gov

Furthermore, the ring-opening of chiral epoxides with a fluoride source is a well-established method for introducing a fluorine atom with controlled stereochemistry. nih.gov This approach allows for the synthesis of fluorohydrins with a defined relative and absolute stereochemistry, which can be valuable intermediates for the synthesis of more complex fluorinated molecules.

While direct diastereoselective methods for the synthesis of this compound are not extensively documented, the principles of diastereoselective fluorination and functional group manipulation provide a clear pathway for achieving this goal. nih.gov For example, starting with a chiral cyclohexanol (B46403) derivative, a diastereoselective fluorination reaction could be employed to install the fluorine atom, followed by manipulation of other functional groups to generate the desired hydroxymethyl group with a specific stereochemical relationship to the fluorine atom.

Chemical Transformations and Reactivity of 1 Fluorocyclohexyl Methanol

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in (1-fluorocyclohexyl)methanol is a key site for various chemical modifications, including alkylation, acylation, and oxidation. These reactions are fundamental in organic synthesis for the introduction of diverse functional groups and the creation of more complex molecular architectures.

Alkylation and acylation reactions target the oxygen atom of the hydroxyl group, converting it into an ether or an ester, respectively. These transformations are valuable for introducing protecting groups or for modifying the molecule's physical and biological properties.

Alkylation Reactions: The conversion of the hydroxyl group of this compound to an ether can be achieved under various conditions. A common method involves the use of a base to deprotonate the alcohol, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions. For instance, a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) would readily generate the corresponding alkoxide, which can then react with an alkylating agent like methyl iodide to form (1-fluorocyclohexyl)methoxymethane.

Inspired by bio-catalysis, alternative methods for methylation using methanol (B129727) have been developed. nih.gov These methods often employ a catalyst system, such as a Brønsted acid and a Lewis acid like zinc triflate (Zn(OTf)₂), to activate the methanol for the methylation of alcohols. nih.gov This approach offers a more atom-economical and potentially milder alternative to traditional methods. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by manganese complexes, provides another pathway for the N-alkylation of amines with alcohols, which could be conceptually extended to O-alkylation. beilstein-journals.org

Acylation Reactions: The hydroxyl group of this compound can be readily acylated to form esters using a variety of reagents and catalysts. Standard procedures involve reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For example, the reaction of this compound with acetyl chloride would yield (1-fluorocyclohexyl)methyl acetate (B1210297).

The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for acylation with carboxylic acids. ucla.edu Biocatalytic methods, employing enzymes like lipases, have also been shown to be highly efficient and enantioselective for the acylation of similar fluorinated alcohols, such as 2-fluorocyclopentan-1-ols. arkat-usa.org These enzymatic methods often utilize vinyl acetate as the acyl donor and can proceed with high enantioselectivity. arkat-usa.org

A summary of representative alkylation and acylation reactions is presented in the table below.

| Reaction Type | Reagent/Catalyst | Product Type |

| Alkylation | Sodium Hydride / Alkyl Halide | Ether |

| Alkylation | Methanol / Brønsted Acid & Zn(OTf)₂ | Methyl Ether |

| Acylation | Acyl Chloride / Pyridine | Ester |

| Acylation | Carboxylic Acid / DCC & DMAP | Ester |

| Acylation | Vinyl Acetate / Lipase | Ester |

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The proximity of the electron-withdrawing fluorine atom can influence the reactivity of the hydroxyl group in these transformations.

Oxidation to Aldehydes: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. libretexts.org Another highly effective and milder alternative is the Dess-Martin periodinane (DMP), which offers advantages such as higher yields and less rigorous reaction conditions. libretexts.org The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or diisopropyl azodicarboxylate (DIAD) also provides a highly selective method for the oxidation of primary alcohols to aldehydes. nih.govorganic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol of this compound directly to the corresponding carboxylic acid, (1-fluorocyclohexyl)carboxylic acid. evitachem.com A classic reagent for this transformation is chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones oxidation). libretexts.orglibretexts.org To ensure the reaction goes to completion, the reaction is typically heated under reflux with an excess of the oxidizing agent. libretexts.org Other efficient methods include the use of potassium permanganate (B83412) (KMnO₄) or catalytic systems such as Fe(NO₃)₃·9H₂O/TEMPO with oxygen or air as the oxidant. organic-chemistry.org

The table below summarizes common oxidizing agents for the conversion of primary alcohols.

| Product | Reagent(s) |

| Aldehyde | Pyridinium Chlorochromate (PCC) |

| Aldehyde | Dess-Martin Periodinane (DMP) |

| Aldehyde | TEMPO / NaOCl |

| Carboxylic Acid | Chromic Acid (H₂CrO₄) |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) |

| Carboxylic Acid | Fe(NO₃)₃·9H₂O / TEMPO / O₂ |

Reactions Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. However, under specific conditions, the fluorine atom in this compound can be involved in chemical transformations, particularly through C-F bond activation or nucleophilic substitution reactions.

One approach involves the use of transition metal complexes. These catalysts can interact with the fluorine atom and the adjacent carbon, facilitating the cleavage of the C-F bond. Another strategy is the use of strong Lewis acids, which can coordinate to the fluorine atom and increase the electrophilicity of the carbon, making it more susceptible to attack by a nucleophile.

Direct nucleophilic substitution of the tertiary fluorine atom in this compound is expected to be very difficult due to the strength of the C-F bond and steric hindrance. Sₙ2 reactions are disfavored at tertiary centers, and Sₙ1 reactions would proceed through a highly unstable tertiary carbocation adjacent to an electron-withdrawing hydroxymethyl group.

However, it is conceivable that under forcing conditions or with specialized reagents, substitution could occur. For instance, the reaction with a very strong nucleophile or the use of a superacid to promote the departure of the fluoride (B91410) ion might lead to substitution products. It is important to note that such reactions would likely be low-yielding and prone to side reactions, such as elimination.

Cyclohexane (B81311) Ring Transformations

The cyclohexane ring of this compound can undergo various transformations, although the presence of the fluorine and hydroxymethyl substituents will influence the reactivity and regioselectivity of these reactions.

One potential transformation is a ring-opening reaction. Under certain conditions, such as treatment with a strong acid or a Lewis acid, the cyclohexane ring could be cleaved. For example, in the presence of a strong acid, the hydroxyl group could be protonated and eliminated as water, leading to a carbocation that could undergo rearrangement and subsequent ring opening.

Another possibility is the introduction of further substituents onto the cyclohexane ring. Electrophilic substitution reactions on the saturated ring are generally not feasible. However, free-radical halogenation could introduce another halogen atom onto the ring, though this would likely be unselective. More controlled functionalization might be achieved through directed C-H activation reactions, where a catalyst is directed to a specific C-H bond by the existing functional groups.

Finally, elimination reactions could lead to the formation of a double bond within the cyclohexane ring. For example, dehydration of the alcohol under acidic conditions could, in principle, lead to the formation of a cyclohexene (B86901) derivative. However, the stability of the resulting alkene and the potential for rearrangements would need to be considered.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions of cycloalkanes often proceed through carbocationic intermediates. In the case of this compound, such an intermediate could theoretically be generated at the carbinol carbon or the fluorine-bearing carbon.

One of the most well-known methods for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. While this compound is not a ketone, a related precursor, 1-amino-cyclohexanemethanol, can undergo this type of rearrangement upon treatment with nitrous acid. For instance, the rearrangement of 1-(aminomethyl)cyclohexanol (B1329751) is a known route to cycloheptanone. researchgate.net This proceeds via the formation of a diazonium salt, which then eliminates nitrogen gas to form a primary carbocation. Subsequent rearrangement of the cyclohexyl ring to the adjacent carbocationic center leads to the expanded seven-membered ring.

A similar carbocation-driven rearrangement could be envisioned for this compound under strongly acidic conditions, where protonation of the hydroxyl group followed by loss of water would generate a primary carbocation adjacent to the fluorine-bearing carbon. The subsequent 1,2-alkyl shift from the ring would lead to a ring-expanded carbocation, which could then be trapped by a nucleophile or undergo elimination. However, the high electronegativity of the adjacent fluorine atom would likely destabilize the initial primary carbocation, potentially hindering this pathway or promoting alternative reactions.

General principles of carbocation rearrangements, including alkyl shifts that lead to ring expansion, are well-documented for various carbocyclic systems. These reactions are typically driven by the formation of a more stable carbocation and the relief of ring strain.

Ring contraction reactions are generally less common for cyclohexyl systems unless specific driving forces are present, such as the formation of a highly stabilized product. Radical-induced ring contractions have been observed in other systems, but their applicability to this compound is speculative without experimental data.

Reactions Affecting Ring Saturation

Reactions that alter the saturation of the cyclohexane ring in this compound would primarily involve dehydrogenation to introduce double bonds.

The dehydrogenation of substituted cyclohexanes to form aromatic compounds is a known transformation, often catalyzed by transition metals like palladium. researchgate.net For example, the dehydrogenation of substituted cyclohexanones to phenols can be achieved using palladium catalysts. researchgate.net While this compound is not a ketone, catalytic dehydrogenation could potentially lead to the formation of aromatic products, although the specific products would depend on the reaction conditions and the fate of the hydroxymethyl and fluoro substituents.

The dehydrogenation of the alcohol moiety itself to an aldehyde is a common transformation. However, affecting the saturation of the carbocyclic ring is a more challenging process, typically requiring more forcing conditions or specific catalytic systems. The presence of the fluorine atom might influence the regioselectivity and feasibility of such dehydrogenation reactions.

It is important to reiterate that the above discussions are based on established principles of organic reactivity and analogies to similar structures. Without specific experimental studies on this compound, these potential transformations remain theoretical.

Spectroscopic and Computational Studies on 1 Fluorocyclohexyl Methanol and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of (1-Fluorocyclohexyl)methanol. Each technique offers unique information about the molecular framework and the influence of the fluorine and hydroxymethyl substituents on the cyclohexane (B81311) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of fluorinated organic molecules. The presence of the fluorine atom provides a unique spectroscopic handle through ¹⁹F NMR, while ¹³C NMR offers detailed information about the carbon skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-1) will exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shift of this carbon will be significantly downfield due to the deshielding effect of the electronegative fluorine atom. The carbon of the hydroxymethyl group will also have a characteristic chemical shift influenced by the adjacent oxygen atom. The remaining five cyclohexane ring carbons will have shifts typical for a substituted cyclohexane, with their precise values depending on their spatial relationship to the fluorine and hydroxymethyl groups.

To illustrate the expected chemical shifts, the following table provides predicted values based on the analysis of similar structures like cyclohexylmethanol and fluorocyclohexane (B1294287). pressbooks.pubdocbrown.info

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 90 - 100 | Doublet (¹JCF) |

| C-2, C-6 | 30 - 40 | Doublet (²JCF) |

| C-3, C-5 | 20 - 30 | Doublet (³JCF) |

| C-4 | 20 - 30 | Triplet or Doublet of doublets (⁴JCF) |

| -CH₂OH | 60 - 70 | Doublet (²JCF) |

| Note: These are estimated values and may vary based on solvent and experimental conditions. |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would be characterized by specific bands corresponding to the stretching and bending vibrations of its functional groups.

Key expected vibrational modes include:

C-F Stretch: A characteristic band for the carbon-fluorine stretch is expected, though it can sometimes be weak in Raman spectra.

C-O Stretch: The carbon-oxygen stretch of the primary alcohol will be observable.

O-H Stretch: The hydroxyl group will show a characteristic stretching vibration.

Cyclohexane Ring Vibrations: The spectrum will be rich in bands corresponding to the various vibrational modes of the cyclohexane ring, such as ring breathing and C-C stretching.

While specific Raman data for this compound is not available, analysis of related compounds like cyclohexanol (B46403) provides insight into the expected spectral regions for the ring and alcohol vibrations. researchgate.net The presence of fluorine would introduce additional vibrational modes and shift the frequencies of existing ones.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic level. These methods can predict molecular structures, energies, and spectroscopic properties, providing insights that complement experimental data.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Conformations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. DFT calculations can be employed to investigate the reaction mechanisms involving this compound and to determine the relative stabilities of its different conformations.

For instance, DFT studies on fluorinated alcohols can elucidate the mechanisms of their formation and subsequent reactions. acs.orgnih.gov Computational studies on nucleophilic fluorination reactions have provided detailed insights into the transition states and energy barriers of these processes. mdpi.com In the context of this compound, DFT could be used to model its synthesis, for example, via the fluorination of a corresponding precursor, and to understand the stereochemical outcome of such reactions. DFT calculations on fluorocyclohexane have revealed the subtle electronic effects that govern its conformational preferences, which are also at play in this compound. researchgate.net

Conformational Analysis and Energy Landscapes

Computational studies, particularly using methods like DFT and Møller-Plesset perturbation theory (MP2), are crucial for mapping the potential energy surface and identifying the most stable conformers. researchgate.net For the parent fluorocyclohexane, extensive computational studies have shown that the equatorial conformer is slightly more stable than the axial conformer. researchgate.net The energy difference is a delicate balance of steric and electronic effects.

In this compound, the presence of the hydroxymethyl group introduces additional steric bulk and the possibility of intramolecular hydrogen bonding, which could influence the conformational equilibrium. A computational analysis would involve rotating the C-C and C-O bonds of the hydroxymethyl group to find its most stable orientation and comparing the energies of the conformers where the fluorine is axial versus equatorial.

The following table summarizes the key energetic contributions that would be considered in a computational conformational analysis of this compound, based on studies of its analogues.

| Interaction | Description | Expected Influence on Stability |

| Steric Hindrance | Repulsion between the axial fluorine/hydroxymethyl group and the axial hydrogens at C-3 and C-5. | Destabilizes the axial conformer. |

| Gauche Interactions | Steric interactions between adjacent substituents. | Influences the preferred orientation of the hydroxymethyl group. |

| Hyperconjugation | Electronic delocalization from σC-H or σC-C bonds to the σ*C-F antibonding orbital. | Can stabilize certain conformations. |

| Dipole-Dipole Interactions | Electrostatic interactions between the C-F and C-O dipoles. | Can favor or disfavor certain conformers depending on the orientation of the dipoles. |

A detailed computational study would quantify these effects to predict the lowest energy conformation and the energy barriers for interconversion between different conformers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of this compound and its analogues at an atomic level. These simulations model the interactions between atoms over time, providing insights into structural preferences, intermolecular interactions, and the influence of substituents on the cyclohexane ring's dynamics.

Theoretical Framework and Force Fields

The foundation of an MD simulation is the force field, a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For organic molecules like this compound, force fields such as the General Amber Force Field (GAFF) or the Optimized Potentials for Liquid Simulations (OPLS) are commonly employed. These force fields define parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

Given the presence of a fluorine atom, special consideration must be given to its parameterization. While general force fields can handle many common elements, specific parameters for organofluorine compounds may be required to accurately model the strong polarity of the C-F bond and its influence on local geometry and intermolecular interactions. Researchers often derive or validate these parameters against quantum mechanical calculations to ensure accuracy.

Simulation Protocol

A typical MD simulation protocol for studying this compound would involve several key steps:

System Setup: A three-dimensional model of the this compound molecule is placed in a periodic simulation box. The box is then filled with a suitable solvent, often water (modeled using potentials like TIP3P or SPC/E), to mimic an aqueous environment. The size of the box is chosen to be large enough to avoid interactions of the molecule with its own periodic images.

Energy Minimization: The initial system is subjected to energy minimization to relieve any unfavorable steric clashes or geometric imperfections. This process adjusts the atomic coordinates to find a local minimum on the potential energy surface.

Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 298 K or 310 K) and equilibrated under constant temperature and pressure (NPT ensemble). This allows the solvent molecules to relax around the solute and the system to reach a stable density.

Production Run: Following equilibration, the production MD simulation is performed, during which the trajectory of atomic positions and velocities is saved at regular intervals. This trajectory contains the raw data for subsequent analysis.

The table below outlines a representative set of parameters for an MD simulation of this compound in an aqueous solution.

| Parameter | Value/Description |

| Force Field | General Amber Force Field (GAFF) with custom fluorine parameters |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer from solute to box edge |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K (coupled with a thermostat) |

| Pressure | 1 atm (coupled with a barostat) |

| Integration Timestep | 2 fs |

| Production Run Length | 100 ns - 1 µs |

Analysis of Simulation Trajectories

The analysis of the MD trajectory can reveal detailed information about the structural and dynamic properties of this compound.

Conformational Analysis: The cyclohexane ring can adopt several conformations, with the chair form being the most stable, along with higher-energy boat and twist-boat forms. MD simulations can quantify the population of each conformer and the frequency of interconversion between them. For substituted cyclohexanes, the simulation will show the preference for substituents to occupy either axial or equatorial positions to minimize steric strain, such as 1,3-diaxial interactions. sapub.orglibretexts.orgopenochem.org

Substituent Orientation: A key aspect of the analysis would be to determine the equilibrium between the two chair conformations of this compound: one with the fluorine atom in an axial position and the hydroxymethyl group equatorial, and the other with the fluorine equatorial and the hydroxymethyl group axial. The relative populations of these two conformers are dictated by the steric and electronic effects of the substituents.

Hydrogen Bonding: In an aqueous environment, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor with surrounding water molecules. Analysis of the trajectory can identify the number and lifetime of these hydrogen bonds, providing insight into the molecule's solvation and solubility.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the spatial arrangement of solvent molecules around specific atoms of the solute. For instance, the RDF of water oxygen atoms around the hydroxyl hydrogen of this compound would reveal the structure of the solvation shell.

The following table provides a hypothetical distribution of the major conformers of this compound as might be determined from a molecular dynamics simulation.

| Conformer | Fluorine Position | Hydroxymethyl Position | Predicted Population (%) |

| Chair 1 | Axial | Equatorial | ~5% |

| Chair 2 | Equatorial | Axial | ~94% |

| Boat/Twist-Boat | - | - | <1% |

This hypothetical data illustrates that the conformer with the larger hydroxymethyl group in the more spacious equatorial position and the smaller fluorine atom in the axial position would be significantly less populated than the alternative chair conformation. The actual equilibrium would be determined by the complex interplay of sterics and electronics captured by the force field.

Applications of 1 Fluorocyclohexyl Methanol in Organic Synthesis Research

Building Block for Complex Molecular Architectures

(1-Fluorocyclohexyl)methanol is utilized as a fundamental building block for the synthesis of complex molecular structures. The presence of both a fluorine atom and a hydroxyl group on a cyclohexane (B81311) ring offers multiple points for chemical modification. The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions, while the fluorinated cyclohexane core provides a three-dimensional, lipophilic scaffold. The strategic incorporation of fluorine can significantly influence the conformation and electronic properties of the resulting molecule.

In organic synthesis, fluorinated building blocks are crucial for creating novel compounds with desirable characteristics. nih.gov The use of such building blocks is a dominant approach in drug discovery. nih.gov Methanol (B129727) and its derivatives are considered key building blocks in the chemical industry, often employed as a C1 source in various organic transformations catalyzed by transition metals. researchgate.netnih.govbohrium.comnih.gov This principle extends to functionalized methanols like this compound, where the entire fluorinated cycloalkyl group is incorporated into a larger molecule. The synthesis of complex fluorinated compounds often relies on the use of such pre-functionalized starting materials, enabling the efficient construction of intricate molecular designs that would be difficult to achieve through late-stage fluorination.

Intermediate in the Synthesis of Fluorinated Compounds

As an intermediate, this compound plays a pivotal role in multi-step synthetic sequences leading to a diverse array of fluorinated compounds. Its utility stems from the reactivity of its hydroxyl group, which allows for further chemical transformations. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations pave the way for the synthesis of various fluorinated derivatives, including esters, ethers, amines, and other carbon-carbon bond-containing structures.

The development of methodologies for creating fluorinated organic molecules is in high demand due to their wide applications. researchgate.net Synthetic strategies often involve the use of versatile intermediates that can be elaborated into a range of final products. Polyfluoroalkyl thiocarbonyl compounds, for example, are excellent dienophiles used to prepare various sulfur-containing heterocycles. nih.gov Similarly, this compound serves as a precursor that introduces the fluorocyclohexyl motif, which can be further modified to access a library of related fluorinated compounds. This approach is fundamental in systematically studying structure-activity relationships in medicinal and agrochemical research.

Precursor for Drug Discovery and Medicinal Chemistry Research

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. rsc.org this compound serves as a valuable precursor for introducing the fluorocyclohexyl moiety into biologically active molecules. This structural motif can influence key properties such as binding affinity, metabolic stability, and membrane permeability.

The substitution of hydrogen with fluorine can lead to significant changes in the biological activity of a molecule. nih.gov Fluorine's high electronegativity can alter the acidity of nearby protons, influence hydrogen bonding interactions, and modify the electrostatic potential of a molecule, all of which can affect its binding to a biological target. mdpi.com The use of this compound allows for the systematic exploration of these effects by incorporating the fluorinated ring into known pharmacophores.

Research has shown that fluorination is a standard strategy to optimize the biological activity of a lead compound. nih.gov For instance, in the development of PI3Kδ inhibitors, fluorinated analogues were designed to improve their therapeutic potential. nih.gov The introduction of a fluorine atom can impact the binding affinity of a molecule to its target protein through various non-covalent interactions. Halogens can form specific, directional halogen bonds that enhance binding specificity and affinity. mdpi.com By using this compound as a starting material, medicinal chemists can synthesize novel analogues of existing drugs or lead compounds, potentially leading to improved potency and selectivity.

| Property Influenced by Fluorination | Effect on Biological Activity |

| Binding Affinity | Altered through modified electronic interactions and the potential for halogen bonding. |

| Conformation | Fluorine can stabilize specific molecular conformations that are favorable for binding. |

| Acidity/Basicity | The pKa of nearby functional groups can be modulated, affecting ionization state and interactions. |

A significant challenge in drug development is ensuring that a compound can reach its target in the body, which often requires crossing cell membranes, and that it is not rapidly metabolized and cleared. The introduction of fluorine, often via precursors like this compound, can address both of these issues. Fluorine is known to increase the lipophilicity of a molecule, which can enhance its ability to permeate through lipid bilayers. mdpi.commdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and prolonging the half-life of a drug. mdpi.com This increased stability allows for less frequent dosing and a more sustained therapeutic effect. mdpi.com

| Pharmacokinetic Parameter | Impact of Fluorination |

| Membrane Permeability | Generally increased due to enhanced lipophilicity. mdpi.com |

| Metabolic Stability | Increased by blocking sites of metabolic oxidation with a strong C-F bond. mdpi.com |

| Bioavailability | Often improved as a result of enhanced permeability and stability. |

Agrochemical Research

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. Approximately 50% of crop protection products currently under development contain fluorine, highlighting the importance of this element in the industry. solvay.com Fluorinated compounds are used to develop new pesticides, herbicides, and fungicides with improved efficacy, stability, and environmental profiles.

This compound can serve as a building block for the synthesis of novel agrochemicals. The introduction of the fluorocyclohexyl group can enhance the biological activity of a pesticide or herbicide, improve its stability in the environment, and modify its uptake and transport in plants. The unique properties conferred by fluorine can lead to the development of more effective and selective crop protection agents. researchgate.net

Material Science Applications

In material science, the incorporation of fluorine into polymers and other materials can lead to significant improvements in their properties. Fluorination is known to enhance thermal stability, chemical resistance, and alter surface properties such as hydrophobicity. acs.org

This compound can be used as a monomer or a modifying agent in the synthesis of new polymers. For example, it could be incorporated into polyesters or polyurethanes through its hydroxyl group. The presence of the fluorinated cyclohexyl ring in the polymer backbone or as a side chain would be expected to impart increased thermal stability and chemical inertness. These properties are highly desirable for creating advanced materials for a wide range of applications, including specialized coatings, membranes, and electronic components. mdpi.comrsc.org

Liquid Crystal Materials

The incorporation of fluorinated cyclohexane rings into the core structure of liquid crystal molecules is a known strategy for tuning the dielectric anisotropy of the resulting materials. Specifically, the introduction of a C-F bond perpendicular to the long axis of the molecule can induce a strong molecular dipole, which is a desirable characteristic for the design of negative dielectric liquid crystals.

Research in the field has explored the synthesis of various liquid crystalline compounds containing fluorinated cyclohexane motifs. These studies have highlighted that while the increased polarity from C-F bonds is advantageous, it can also lead to challenges such as higher melting points and reduced solubility in host liquid crystal mixtures. These effects are attributed to strong electrostatic intermolecular interactions.

Polymeric Materials

In the field of polymer chemistry, fluorinated monomers are widely used to synthesize polymers with valuable properties, including low surface energy, high thermal and chemical stability, and low flammability. The this compound molecule contains a primary alcohol, which is a versatile functional group for polymerization reactions or for the synthesis of monomers. For instance, it could potentially be converted into an acrylate (B77674) or methacrylate (B99206) monomer by esterification, which could then be polymerized.

However, a thorough search of scientific and patent literature did not reveal specific examples of the application of this compound in the synthesis of polymeric materials. While the structural features of the compound suggest its potential as a monomer or a modifier for polymers, there is a lack of published research demonstrating its use in this capacity. Further research and development would be necessary to explore and establish the role of this compound in the creation of novel polymeric materials.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of (1-Fluorocyclohexyl)methanol and its derivatives presents an ongoing challenge that invites the development of more efficient, selective, and environmentally benign methods. Current synthetic approaches often rely on traditional fluorinating agents that can be hazardous and produce significant waste. Future research should focus on catalytic and sustainable alternatives.

Key Research Objectives:

Catalytic Deoxyfluorination: A significant advancement would be the development of catalytic systems for the direct deoxyfluorination of the corresponding diol, (1-hydroxycyclohexyl)methanol. This approach would offer a more atom-economical and sustainable route compared to stoichiometric reagents.

Late-Stage Fluorination: Investigating late-stage fluorination techniques to introduce the fluorine atom onto a pre-functionalized cyclohexylmethanol scaffold would provide greater flexibility in synthesizing a diverse range of analogues.

Biocatalysis: Exploring enzymatic or chemo-enzymatic routes for the synthesis of chiral this compound derivatives would be a significant step towards producing enantiopure building blocks for the pharmaceutical industry.

Challenges to Overcome:

Selectivity: Achieving high regioselectivity and stereoselectivity in fluorination reactions on the cyclohexane (B81311) ring remains a formidable challenge.

Reagent Cost and Availability: Many modern fluorinating reagents are expensive, limiting their large-scale application. The development of methods that utilize cheaper and more abundant fluorine sources is crucial.

Substrate Scope: Expanding the substrate scope of new synthetic methods to tolerate a wide range of functional groups is essential for their broad applicability.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic Deoxyfluorination | High atom economy, reduced waste | Catalyst development, harsh reaction conditions |

| Late-Stage Fluorination | Access to diverse analogues | Regio- and stereoselectivity control |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme discovery and engineering, substrate specificity |

Exploration of New Reactivity and Selectivity in Chemical Transformations

The presence of a fluorine atom at the quaternary center of this compound significantly influences its reactivity. A deeper understanding of these effects will unlock new chemical transformations and allow for the design of novel reaction pathways.

Areas for Exploration:

Neighboring Group Participation: Investigating the potential for the fluorine atom to act as a neighboring group, influencing the reactivity of the adjacent hydroxymethyl group, could lead to the discovery of novel cyclization and rearrangement reactions.

Stereoselective Reactions: The fluorine atom can exert a strong stereoelectronic effect, which could be harnessed to control the stereochemical outcome of reactions at the hydroxymethyl group or on the cyclohexane ring.

C-H Activation: Exploring the selective activation and functionalization of C-H bonds on the fluorinated cyclohexane ring would provide a direct route to a wide array of novel derivatives.

Derivatization of the Hydroxymethyl Group: Developing new methods for the selective transformation of the primary alcohol into other functional groups (e.g., amines, halides, ethers) will expand the utility of this compound as a versatile building block.

Foreseeable Challenges:

Inertness of the C-F Bond: The high strength of the carbon-fluorine bond can render the molecule unreactive towards certain transformations.

Controlling Selectivity: Achieving high selectivity in reactions involving multiple potential reaction sites on the molecule will require careful optimization of reaction conditions and catalyst design.

Understanding Electronic Effects: A thorough understanding of the electronic influence of the fluorine atom on the reactivity of the entire molecule is necessary to predict and control reaction outcomes.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental studies is a powerful tool for elucidating reaction mechanisms and predicting molecular properties. For this compound, this integrated approach can provide invaluable insights.

Potential Applications:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and understand the role of the fluorine atom in influencing reaction energetics and selectivity. nih.govemerginginvestigators.org

Spectroscopic Analysis: Computational methods can aid in the interpretation of complex NMR spectra, which is particularly useful for fluorinated compounds. nih.gov Predicting 19F NMR chemical shifts can help in the characterization of new derivatives and reaction intermediates. nih.gov

Conformational Analysis: Understanding the preferred conformations of this compound and its derivatives is crucial for designing molecules with specific biological activities. Computational modeling can provide detailed insights into the conformational landscape of these molecules.

Predicting Physicochemical Properties: Computational tools can be used to predict key properties such as pKa, lipophilicity, and metabolic stability, which are critical for the development of new drug candidates. nih.govnih.gov

Challenges in Integration:

Accuracy of Computational Models: The accuracy of computational predictions is highly dependent on the level of theory and the chosen model. Validating computational results with experimental data is essential.

Complexity of Real Systems: Modeling complex reaction systems that involve solvents, catalysts, and multiple interacting species can be computationally expensive and challenging.

Bridging the Gap: Effectively translating theoretical insights into practical experimental designs requires close collaboration between computational and experimental chemists.

Table 2: Synergistic Applications of Computational and Experimental Techniques

| Technique | Application in this compound Research |

|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. nih.govemerginginvestigators.org |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of new compounds, monitoring reaction kinetics. |

| X-ray Crystallography | Determination of solid-state structures and conformations. |

| Mass Spectrometry | Identification of reaction products and intermediates. |

Design of Next-Generation Fluorinated Compounds for Specific Applications

The unique properties imparted by the fluorine atom make this compound an attractive scaffold for the design of new molecules with tailored functions in medicinal chemistry and materials science. nih.govrsc.org

Promising Application Areas:

Medicinal Chemistry: The introduction of a fluorinated cyclohexane motif can enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov this compound could serve as a key building block for the synthesis of novel therapeutics targeting a range of diseases.

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and environmental profile of pesticides and herbicides.

Materials Science: Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Derivatives of this compound could find applications in the development of advanced polymers, liquid crystals, and functional coatings.

18F Radiotracers for PET Imaging: The development of efficient methods for the introduction of the positron-emitting isotope 18F into the this compound scaffold would open up new avenues for the creation of novel radiotracers for positron emission tomography (PET) imaging. nih.gov

Challenges in Design and Application:

Structure-Activity Relationships (SAR): Establishing clear SAR for new compounds derived from this compound will require extensive synthesis and biological testing.

Toxicity and Environmental Impact: A thorough evaluation of the toxicological and environmental profiles of new fluorinated compounds is essential before their widespread application.

Cost of Production: The development of cost-effective synthetic routes is crucial for the commercial viability of any new material or pharmaceutical derived from this building block.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (1-Fluorocyclohexyl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution (SN2) using a cyclohexylmethyl halide precursor and a fluoride source (e.g., KF or tetrabutylammonium fluoride). Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoride nucleophilicity.

- Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product .

Q. How can spectroscopic techniques characterize this compound’s structure?

- Methodological Answer :

- ¹H NMR : Identify the fluorinated cyclohexyl proton environment (δ 4.5–5.5 ppm for axial/equatorial H adjacent to F) and the methanol -OH proton (δ 1.5–2.5 ppm, broad).

- ¹⁹F NMR : A singlet near δ -180 ppm confirms fluorination at the cyclohexyl position.

- FTIR : Peaks at ~1050–1100 cm⁻¹ (C-F stretch) and ~3200–3600 cm⁻¹ (O-H stretch) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (irritant properties).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can biocatalytic methods improve the sustainability of this compound synthesis?

- Methodological Answer :

- Enzyme screening : Test fluorinases or engineered ketoreductases for stereoselective fluorination or alcohol formation.

- Solvent systems : Use water or biocompatible ionic liquids to enhance enzyme stability.

- Process optimization : Employ fed-batch reactors to mitigate substrate inhibition and improve yield .

Q. What computational strategies predict the regioselectivity of fluorination in cyclohexane derivatives?

- Methodological Answer :

- DFT calculations : Model transition states to compare activation energies for axial vs. equatorial fluorination.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes ionic intermediates).

- Software tools : Gaussian, ORCA, or VASP for quantum mechanical modeling .

Q. How should researchers address contradictions in spectroscopic data for fluorinated alcohols?

- Methodological Answer :

- Cross-validation : Compare NMR/IR results with X-ray crystallography (if crystalline).

- Isotopic labeling : Use deuterated analogs to resolve overlapping signals.

- Collaborative analysis : Share raw data with open-access repositories (e.g., NIST WebBook) for peer verification .

Q. What experimental designs optimize chromatographic separation of this compound from reaction byproducts?

- Methodological Answer :

- HPLC method development : Test C18 columns with mobile phases (e.g., methanol:water gradients) adjusted for polarity.

- pH effects : Add 0.1% formic acid to improve peak resolution for ionizable byproducts.

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between column temperature, flow rate, and solvent composition .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive fluorinated cyclohexanol derivatives?

- Methodological Answer :

- Analog synthesis : Modify the fluorocyclohexyl group (e.g., add methyl/cyano substituents) and test biological activity.

- Docking studies : Use AutoDock or Schrödinger to predict binding affinity with target enzymes (e.g., kinases).

- In vitro assays : Screen derivatives for antimicrobial or anti-inflammatory activity in cell-based models .

Q. What strategies assess the environmental impact of this compound in ecotoxicology studies?

- Methodological Answer :

- Biodegradation assays : Measure half-life in OECD 301B (aqueous media) or soil microcosms.

- Toxicity profiling : Use Daphnia magna or Aliivibrio fischeri (Microtox) for acute/chronic toxicity endpoints.

- Bioaccumulation modeling : Apply QSAR tools to predict log Kow and BCF (bioconcentration factor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。